

# Spectroscopic and Synthetic Profile of 4-(Benzylamino)-4-oxobutanoic Acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-(Benzylamino)-4-oxobutanoic acid

**Cat. No.:** B180697

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) and a detailed synthetic protocol for **4-(Benzylamino)-4-oxobutanoic acid**. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(Benzylamino)-4-oxobutanoic acid**, also known as N-benzylsuccinamic acid.

### <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.37	t	1H	NH (exchanges with D <sub>2</sub> O)
7.42 - 7.18	m	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )
4.26	d	2H	C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub>
2.44 - 2.38	m	4H	CH <sub>2</sub> CH <sub>2</sub> COOH

Solvent: DMSO-d<sub>6</sub>

## <sup>13</sup>C NMR Data (Predicted)

No experimental <sup>13</sup>C NMR data for **4-(Benzylamino)-4-oxobutanoic acid** was readily available in the reviewed literature. The following are predicted chemical shifts based on typical values for the functional groups present in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
174 - 172	COOH (Carboxylic Acid Carbonyl)
171 - 169	CONH (Amide Carbonyl)
139 - 138	Aromatic (Quaternary)
129 - 127	Aromatic (CH)
43 - 41	C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub>
32 - 29	CH <sub>2</sub> COOH
31 - 28	CH <sub>2</sub> CONH

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Description of Absorption
3299	N-H Stretch (Amide)
2918	C-H Stretch (Aliphatic)
1693	C=O Stretch (Carboxylic Acid)
1640	C=O Stretch (Amide I)
1546	N-H Bend (Amide II)
1231	C-O Stretch (Carboxylic Acid)
734, 660	C-H Bending (Aromatic)

Sample Preparation: KBr pellet

## Experimental Protocols

### Synthesis of 4-(Benzylamino)-4-oxobutanoic Acid

This protocol outlines the synthesis of the title compound via the reaction of succinic anhydride with benzylamine.

Materials:

- Succinic anhydride
- Benzylamine
- Anhydrous Toluene

Procedure:

- A solution of succinic anhydride (0.19 g, 1.87 mmol) in anhydrous toluene (14 mL) is prepared in a reaction vessel.
- The solution is cooled to 0°C using an ice bath.

- A solution of benzylamine (0.20 g, 1.87 mmol) in anhydrous toluene (6 mL) is added dropwise to the cooled succinic anhydride solution.
- The reaction mixture is stirred at 0°C for 1 hour.
- The resulting solid precipitate is collected by filtration.
- The collected solid is washed with cold toluene and then dried to yield the crude product of **4-(benzylamino)-4-oxobutanoic acid** (0.37 g, 94% yield). The product can be used in subsequent steps without further purification.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

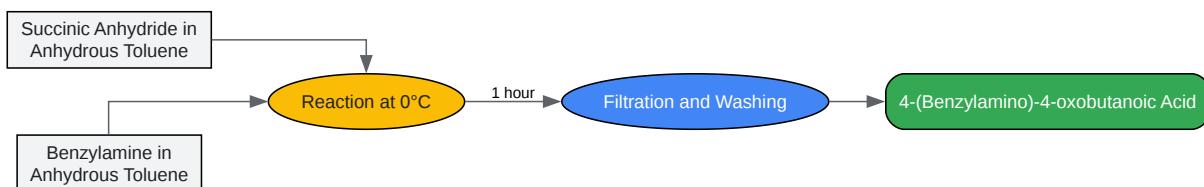
$^1\text{H}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz. Samples are prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

## Synthesis Workflow

The following diagram illustrates the synthetic pathway for **4-(Benzylamino)-4-oxobutanoic acid**.



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Caption: Synthesis of **4-(Benzylamino)-4-oxobutanoic acid**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-(Benzylamino)-4-oxobutanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180697#spectroscopic-data-nmr-ir-for-4-benzylamino-4-oxobutanoic-acid>]

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